This isotopically labeled molecule serves as a valuable tool in organic and biological research. By incorporating the 13C isotope, scientists can selectively monitor the carbon atom's position and behavior within a molecule undergoing reactions or biological processes [].
Bromoacetic acid-2-13C shares the same structure as bromoacetic acid (BrCH2COOH) with the exception that one of the two carbon atoms (C-2) is enriched with the heavier 13C isotope []. This specific labeling allows researchers to distinguish this carbon from others in the molecule using NMR spectroscopy. The presence of a bromine atom (Br) and a carboxylic acid group (COOH) makes the molecule polar and slightly acidic [].
Bromoacetic acid-2-13C is not typically synthesized in research labs due to its availability from commercial sources. However, the unlabeled version (bromoacetic acid) can be prepared through various methods, including the reaction of chloroacetic acid with potassium bromide [].
Bromoacetic acid-2-13C can participate in various organic reactions typical of bromoacetic acid. Here's an example:
Br¹³CH2COOH + NH3 → CH2(¹³C)NH2COOH + HBr
Due to safety concerns, specific details regarding the procedures for these reactions are omitted.
Corrosive;Acute Toxic;Irritant;Environmental Hazard